molecular formula C9H6F4O3 B1437910 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid CAS No. 1020998-55-3

3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No.: B1437910
CAS No.: 1020998-55-3
M. Wt: 238.14 g/mol
InChI Key: ZEXOSRAYUNYIAV-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid” is a chemical compound with the molecular formula C9H6F4O3 . It is a derivative of benzoic acid, which is characterized by the presence of a trifluoroethoxy group and a fluorine atom attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a carboxylic acid group (COOH), a fluorine atom, and a trifluoroethoxy group (OCF3) attached to it . The exact mass of the molecule is 238.02530670 g/mol .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 238.14 g/mol . It has a topological polar surface area of 46.5 Ų, indicating its polarity . It also has a rotatable bond count of 3, suggesting some degree of flexibility in its molecular structure .

Scientific Research Applications

Aromatic Nucleophilic Substitution

  • Application : The formation of fluoroalkoxy benzenes, which are significant in the preparation of fluorinated compounds used in various applications like polymers, blood substitutes, pharmaceuticals, and pesticides.
  • Details : Synthetic routes often involve the reaction of haloalkyl fluoride with nucleophilic phenol derivatives. A related procedure prepared ortho-2,2,2-trifluoroethoxy methyl benzoate, demonstrating the relevance of fluoroalkoxy benzenes in organic synthesis (Gupton et al., 1983).

Regiochemical Functionalization

  • Application : Creating new building blocks for therapeutic or pesticidal applications by introducing functional groups to fluorinated compounds.
  • Details : The study highlights the use of fluorine labels in core materials to modulate biological parameters such as acidity and lipophilicity, with a focus on controlling the regioisomeric outcome of chemical transformations (Schlosser, 2005).

Liquid Crystal Properties

  • Application : Investigating the thermal and phase behavior of fluoro-benzoic acid derivatives for potential applications in materials science.
  • Details : Compounds like 4-(octyloxy)-3-fluoro benzoic acid have been studied for their liquid crystal properties, which could be useful in developing new materials for various technological applications (Fouzai et al., 2018).

Fluorescent Probes Development

  • Application : Synthesizing new compounds for detecting reactive oxygen species, which is crucial in biological and chemical research.
  • Details : The development of novel fluorescence probes using benzoic acid derivatives demonstrates the potential of these compounds in advanced sensing applications (Setsukinai et al., 2003).

Investigation of Interactions with Metals

  • Application : Understanding the interactions of fluorinated benzoic acids with metal ions, which is important in coordination chemistry and material sciences.
  • Details : Studies like the interaction of CuCl2 with 4-Fluoro benzoic acid provide insights into the formation of complexes and their thermodynamic properties (Gomaa et al., 2020).

Properties

IUPAC Name

3-fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c10-6-3-5(8(14)15)1-2-7(6)16-4-9(11,12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXOSRAYUNYIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The above methoxy-4-trifluoroethoxy-5-fluorobenzoate (420 mg, 1.7 mmol) was dissolved in freshly distilled THF (50 mL) and water was added (20 mL) and 2N NaOH (2 mL) was dropped into the rapidly stirring solution at room temperature. The solution was warmed to 50° C. and stirred rapidly for 18 hours. The biphasic result was reduced to a smaller volume under reduced pressure and water was added to the aqueous residue to a volume of 50 mL and was then acidified with 4 N HCl to a pH of 1-2. The product was extracted with methylene chloride (3×50 mL). The combined organics were extracted with brine (50 mL) and the organic solvent was dried over MgSO4 and filtered and the solvent was removed under reduced pressure to give the desired 4-trifluoroethoxy-5-fluorobenzoic acid.
Name
methoxy-4-trifluoroethoxy-5-fluorobenzoate
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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Quantity
2 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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